molecular formula C7H10N2O3S B3177865 Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate CAS No. 25039-77-4

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate

Cat. No.: B3177865
CAS No.: 25039-77-4
M. Wt: 202.23 g/mol
InChI Key: WBYRGTSHEKSBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the amino and hydroxymethyl groups in its structure makes it a versatile intermediate in organic synthesis.

Scientific Research Applications

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Safety and Hazards

The compound is not for human or veterinary use . It has hazard statements H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

Future Directions

The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities . Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence . Owing to their wide scale of biological activities, their structural variations have produced attention amongst medicinal chemists . Therefore, the future directions of this compound could be the design and synthesis of more analogues with improved therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring . The reaction conditions usually involve heating the mixture under reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:

These comparisons highlight the unique functional groups in this compound that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-4-(hydroxymethyl)-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-2-12-6(11)5-4(3-10)9-7(8)13-5/h10H,2-3H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYRGTSHEKSBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 5.0 g (37 mmol) of 3-chlorofuran-2,4(3H,5H) -dione and 3.3 g (43 mmol) of thiourea in 50 ml EtOH was heated at reflux for 4 h. Solvent was removed and the residue was dissolved in water with 1N HCl added. The aqueous solution was basified with aqueous Na2CO3. Thick solids that formed were filtered, rinsed with water and dried in vacuo. NMR: 1.2 (t, 3H), 4.2 (q, 2H), 4.6 (s, 2H), 4.9 (s, broad, 1H), 7.8 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate
Reactant of Route 3
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate
Reactant of Route 4
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate
Reactant of Route 6
Ethyl 2-amino-4-(hydroxymethyl)thiazole-5-carboxylate

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